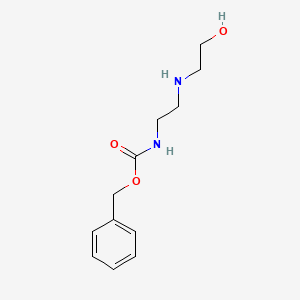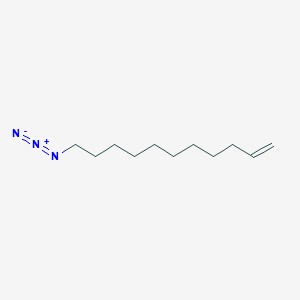
2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% (2-HMPP) is a synthetic compound that has been widely used in the scientific research field for a variety of applications. It is a heterocyclic compound containing a nitrogen atom in the ring. 2-HMPP is a colorless, crystalline powder with a melting point of 110-113°C and a boiling point of 230-232°C. It is soluble in water, ethanol, and acetone, and insoluble in ether.
Mechanism of Action
2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% acts as a proton donor and acceptor, which allows it to interact with other molecules. It can form hydrogen bonds with other molecules, which can facilitate the formation of stable complexes. Additionally, 2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% can interact with metal ions, allowing it to act as a chelating agent.
Biochemical and Physiological Effects
2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. Additionally, 2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% has several advantages for lab experiments. It is a relatively inexpensive compound and is widely available. It is also relatively stable and can be stored at room temperature. Additionally, it is soluble in a variety of solvents, which makes it easy to work with. However, there are some limitations to using 2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% in lab experiments. It is a relatively volatile compound and can easily evaporate, making it difficult to work with in certain experiments. Additionally, it can react with other compounds, making it difficult to isolate it from reaction mixtures.
Future Directions
There are a variety of potential future directions for the use of 2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% in scientific research. It could be used as a starting material for the synthesis of other heterocyclic compounds, such as pyrrole and indole derivatives. Additionally, it could be used as a reagent in the synthesis of fluorescent dyes and as a catalyst in the synthesis of polymers. Furthermore, it could be used as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase, and as an inhibitor of the growth of certain cancer cells. Finally, it could be used as an anti-inflammatory and antioxidant agent.
Synthesis Methods
2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% can be synthesized through a variety of methods. The most common method is the condensation of 4-methoxyphenol with pyridine in the presence of sulfuric acid. The reaction is carried out at room temperature and the product is then purified by recrystallization from a suitable solvent.
Scientific Research Applications
2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% has been widely used in various scientific research applications. It has been used as an intermediate for the synthesis of various heterocyclic compounds, such as pyridine derivatives, quinolines, and indoles. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer agents. In addition, 2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% has been used as a reagent in the synthesis of fluorescent dyes and as a catalyst in the synthesis of polymers.
properties
IUPAC Name |
4-(4-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-4-2-9(3-5-11)10-6-7-13-12(14)8-10/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHWWGJIYFJMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449245 |
Source


|
| Record name | 4-(4-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
442682-57-7 |
Source


|
| Record name | 4-(4-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














